molecular formula C18H30O2S B14539570 Ethyl 3,7,11-trimethyl-2-(methylsulfanyl)dodeca-2,6,10-trienoate CAS No. 62419-00-5

Ethyl 3,7,11-trimethyl-2-(methylsulfanyl)dodeca-2,6,10-trienoate

Cat. No.: B14539570
CAS No.: 62419-00-5
M. Wt: 310.5 g/mol
InChI Key: SGFMAGJOOCDSQD-UHFFFAOYSA-N
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Description

Ethyl 3,7,11-trimethyl-2-(methylsulfanyl)dodeca-2,6,10-trienoate is an organic compound with a complex structure It is characterized by the presence of multiple double bonds and a methylsulfanyl group, making it a unique molecule in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,7,11-trimethyl-2-(methylsulfanyl)dodeca-2,6,10-trienoate typically involves multiple steps. One common method starts with the preparation of the corresponding aldehyde, which is then reacted with allylmagnesium chloride. Subsequent oxidation using O₂/PdCl₂-CuCl leads to the formation of the desired product . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to meet the quality standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,7,11-trimethyl-2-(methylsulfanyl)dodeca-2,6,10-trienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). The reactions typically require specific solvents and temperature control to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.

Scientific Research Applications

Ethyl 3,7,11-trimethyl-2-(methylsulfanyl)dodeca-2,6,10-trienoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 3,7,11-trimethyl-2-(methylsulfanyl)dodeca-2,6,10-trienoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,7,11-trimethyl-2-(methylsulfanyl)dodeca-2,6,10-trienoate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds and makes it valuable for specific applications in research and industry.

Properties

CAS No.

62419-00-5

Molecular Formula

C18H30O2S

Molecular Weight

310.5 g/mol

IUPAC Name

ethyl 3,7,11-trimethyl-2-methylsulfanyldodeca-2,6,10-trienoate

InChI

InChI=1S/C18H30O2S/c1-7-20-18(19)17(21-6)16(5)13-9-12-15(4)11-8-10-14(2)3/h10,12H,7-9,11,13H2,1-6H3

InChI Key

SGFMAGJOOCDSQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)CCC=C(C)CCC=C(C)C)SC

Origin of Product

United States

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